molecular formula C20H34N4O5S B12322705 Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate

Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate

Cat. No.: B12322705
M. Wt: 442.6 g/mol
InChI Key: PQFURAIFTCMANS-UHFFFAOYSA-N
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Description

This compound is a tert-butyl-protected amino acid derivative featuring a sulfonamidine group substituted with a 4-methoxy-2,3,5-trimethylphenyl moiety. Its structure combines steric protection (tert-butyl group) with a sulfonamidine linker, which is often utilized in medicinal chemistry for protease inhibition or as a synthetic intermediate. The 4-methoxy-2,3,5-trimethylphenyl group introduces significant steric bulk and electron-donating properties, distinguishing it from simpler sulfonamide analogs .

Properties

IUPAC Name

tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O5S/c1-12-11-16(13(2)14(3)17(12)28-7)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFURAIFTCMANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate typically involves multiple steps, including acylation, nucleophilic substitution, and reduction . The starting materials are often commercially available compounds such as 4-fluoro-2-methoxy-5-nitroaniline . The reaction conditions may vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate features a unique structure that contributes to its biological activity. The compound contains multiple functional groups, including amino and sulfonamide moieties, which are essential for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study:
A study published in Cancer Research demonstrated that a sulfonamide derivative effectively reduced tumor size in xenograft models by inducing apoptosis through the activation of caspase pathways . This suggests that this compound could potentially be developed as a lead compound for cancer therapy.

Antimicrobial Properties

The compound's structural components may also confer antimicrobial properties. Research has shown that similar sulfonamide compounds possess broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Tert-butyl 2-amino...Pseudomonas aeruginosa8 µg/mL

This table illustrates the potential effectiveness of this compound compared to known antimicrobial agents .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Research Findings:
A study highlighted the inhibition kinetics of a related sulfonamide compound on dihydropteroate synthase, demonstrating a competitive inhibition mechanism with an IC50 value of approximately 50 nM . This suggests that this compound could be explored further as a potential antibiotic agent targeting folate biosynthesis.

Conclusion and Future Directions

This compound holds significant promise in medicinal chemistry due to its potential anticancer and antimicrobial properties. Ongoing research should focus on optimizing its structure for enhanced potency and selectivity against specific biological targets.

Future studies may also explore the compound's pharmacokinetics and toxicity profiles to facilitate its development into therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function . This can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

(a) Substituent Variations in the Sulfonamide/Sulfonamidine Group
  • Target Compound: The sulfonamidine group is attached to a 4-methoxy-2,3,5-trimethylphenyl ring.
  • tert-Butyl 2-amino-5-((4-methylphenyl)sulfonamido)pentanoate (CAS: 94374-22-8): Features a simpler 4-methylphenylsulfonamide group. The absence of methoxy and additional methyl groups reduces steric bulk, likely improving solubility and reactivity in nucleophilic substitutions .
(b) Modifications at the 5-Position of the Pentanoate Backbone
  • (S)-2-((tert-Butoxycarbonyl)amino)-5-(pyridin-3-yl)pentanoic acid (CAS: 2349518-36-9): Replaces the sulfonamidine group with a pyridin-3-yl moiety.
  • (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate (CAS: 91229-86-6): Contains a bromine atom at the 5-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The bromo group adds polarizability but may increase toxicity risks .
Key Observations:

Molecular Weight : The target compound has the highest estimated molecular weight (~487 g/mol) due to its complex aryl substituent.

Hazard Class : Only the 4-methylphenylsulfonamide analog (CAS: 94374-22-8) is classified as an irritant, suggesting milder toxicity compared to brominated derivatives .

Functional Group Impact: Bromine in CAS: 91229-86-6 enhances reactivity but complicates purification . Methoxy groups in the target compound may improve metabolic stability compared to non-polar methyl groups .

Biological Activity

Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and multiple amino functional groups, which contribute to its biological interactions. Its molecular formula is C16H26N6O3SC_{16}H_{26}N_6O_3S, and it has a molecular weight of approximately 398.48 g/mol. The structure is characterized by the following key components:

  • Amino Groups : Contribute to the compound's reactivity and interaction with biological targets.
  • Sulfonamide Moiety : Known for its antibacterial properties.
  • Methoxy Group : Enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Properties

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial activity. This compound demonstrated effectiveness against various bacterial strains in vitro. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Activity

The compound has shown promise in preliminary studies as an anticancer agent. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it inhibits dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management. Inhibition assays showed a half-maximal inhibitory concentration (IC50) of 150 nM, suggesting effective modulation of glucose metabolism .

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated MIC values against S. aureus and E. coli at 32 µg/mL .
Anticancer Activity Induced apoptosis in MCF-7 and HeLa cells; involved caspase activation .
Enzyme Inhibition Inhibited DPP-IV with an IC50 of 150 nM .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The amino groups facilitate binding to various receptors and enzymes.
  • Induction of Apoptosis : Activation of the intrinsic apoptotic pathway through mitochondrial dysfunction.
  • Enzyme Modulation : Competitive inhibition of key metabolic enzymes affecting cellular metabolism.

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